molecular formula C22H25N5O7 B2666038 Diethyl 2-hydroxy-6-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-3,5-pyridinedicarboxylate CAS No. 338410-18-7

Diethyl 2-hydroxy-6-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-3,5-pyridinedicarboxylate

Cat. No.: B2666038
CAS No.: 338410-18-7
M. Wt: 471.47
InChI Key: ZYIAKEMWLXMEKY-UHFFFAOYSA-N
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Description

Diethyl 2-hydroxy-6-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-3,5-pyridinedicarboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with hydroxy, nitrophenyl, and piperidinylidene groups. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-hydroxy-6-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-3,5-pyridinedicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which is a one-pot multicomponent reaction. This reaction is carried out at 80°C for 2 hours in ethanol, using 1-(2-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, ethyl acetoacetate, and ammonium acetate as starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-hydroxy-6-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Diethyl 2-hydroxy-6-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2-hydroxy-6-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the action of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-hydroxy-6-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-3,5-pyridinedicarboxylate is unique due to its combination of hydroxy, nitrophenyl, and piperidinylidene groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

diethyl 2-[2-[1-(4-nitrophenyl)piperidin-4-ylidene]hydrazinyl]-6-oxo-1H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O7/c1-3-33-21(29)17-13-18(22(30)34-4-2)20(28)23-19(17)25-24-14-9-11-26(12-10-14)15-5-7-16(8-6-15)27(31)32/h5-8,13H,3-4,9-12H2,1-2H3,(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIAKEMWLXMEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)NN=C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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